molecular formula C9H9NO5 B167517 Ethyl 3-(5-nitro-2-furyl)acrylate CAS No. 1874-12-0

Ethyl 3-(5-nitro-2-furyl)acrylate

Cat. No. B167517
CAS RN: 1874-12-0
M. Wt: 211.17 g/mol
InChI Key: WGROOPOBLKUOMN-GQCTYLIASA-N
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Description

Ethyl 3-(5-nitro-2-furyl)acrylate, also known as ENFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENFA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 237.19 g/mol.

Mechanism Of Action

The mechanism of action of Ethyl 3-(5-nitro-2-furyl)acrylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. Ethyl 3-(5-nitro-2-furyl)acrylate has also been shown to inhibit the activation of signaling pathways such as MAPK and NF-κB, which are involved in cell proliferation and inflammation.

Biochemical And Physiological Effects

Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to have various biochemical and physiological effects on cells and organisms. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can lead to their death. Ethyl 3-(5-nitro-2-furyl)acrylate has also been shown to inhibit the growth and virulence of fungal and bacterial pathogens, which can prevent infections. In plants, Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to enhance their growth and resistance to stressors such as drought and pathogens.

Advantages And Limitations For Lab Experiments

Ethyl 3-(5-nitro-2-furyl)acrylate has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which makes it accessible to researchers. Ethyl 3-(5-nitro-2-furyl)acrylate also exhibits strong fluorescence properties, which can be used for imaging and sensing applications. However, Ethyl 3-(5-nitro-2-furyl)acrylate has some limitations such as its low solubility in water and its potential toxicity to cells and organisms at high concentrations.

Future Directions

There are several future directions for research on Ethyl 3-(5-nitro-2-furyl)acrylate. One direction is to further investigate its potential use as a plant growth regulator and its ability to induce systemic acquired resistance in plants. Another direction is to explore its potential use as a fluorescent probe and as a precursor for the synthesis of functional materials. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 3-(5-nitro-2-furyl)acrylate and its potential applications in medicine.

Synthesis Methods

Ethyl 3-(5-nitro-2-furyl)acrylate can be synthesized through the Knoevenagel condensation reaction between 5-nitrofurfural and ethyl acrylate in the presence of a base catalyst. The reaction results in the formation of a yellow crystalline solid that can be purified through recrystallization. The yield of the synthesis reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

Ethyl 3-(5-nitro-2-furyl)acrylate has potential applications in various fields such as medicine, agriculture, and materials science. In medicine, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its anticancer, antifungal, and antibacterial properties. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Ethyl 3-(5-nitro-2-furyl)acrylate has also been studied for its antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
In agriculture, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its potential use as a plant growth regulator. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to increase the growth and yield of various crops such as wheat, rice, and maize. Ethyl 3-(5-nitro-2-furyl)acrylate has also been studied for its ability to induce systemic acquired resistance in plants, which can enhance their resistance to pathogens and pests.
In materials science, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its potential use as a fluorescent probe and as a precursor for the synthesis of functional materials. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to exhibit strong fluorescence properties, which can be used for imaging and sensing applications. Ethyl 3-(5-nitro-2-furyl)acrylate has also been used as a precursor for the synthesis of functional materials such as polymeric nanoparticles and metal-organic frameworks.

properties

CAS RN

1874-12-0

Product Name

Ethyl 3-(5-nitro-2-furyl)acrylate

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

ethyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C9H9NO5/c1-2-14-9(11)6-4-7-3-5-8(15-7)10(12)13/h3-6H,2H2,1H3/b6-4+

InChI Key

WGROOPOBLKUOMN-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-]

SMILES

CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-]

Other CAS RN

1874-12-0

Origin of Product

United States

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